Product packaging for Isododecyl acrylate(Cat. No.:CAS No. 55462-93-6)

Isododecyl acrylate

Cat. No.: B13798633
CAS No.: 55462-93-6
M. Wt: 240.38 g/mol
InChI Key: BVQFZORZFCJQGB-UHFFFAOYSA-N
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Description

Isododecyl acrylate (CAS 55462-93-6) is a high molecular weight acrylate ester with the formula C 15 H 28 O 2 and is characterized by a high logP value of 5.90, indicating significant hydrophobicity . This monomer is valuable in research for synthesizing and modifying polymers, where its long, branched alkyl chain (isodecyl group) imparts key properties such as improved flexibility, water resistance, and durability to resulting materials . Its primary research and development applications include serving as a building block for advanced adhesives and sealants, where it enhances bonding strength and elastic recovery . It is also used in the development of high-performance coatings for automotive and construction materials, contributing to weatherability and chemical resistance . Furthermore, its hydrophobic nature makes it a candidate for creating water-repellent surfaces and textiles, as well as for use in specialty plastics to achieve specific low-temperature performance and impact modification . As a reactive monomer, it polymerizes readily via free-radical mechanisms, a process that requires inhibition for safe storage and handling . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet and handle this chemical with appropriate precautions, including the use of protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B13798633 Isododecyl acrylate CAS No. 55462-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55462-93-6

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

10-methylundecyl prop-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-15(16)17-13-11-9-7-5-6-8-10-12-14(2)3/h4,14H,1,5-13H2,2-3H3

InChI Key

BVQFZORZFCJQGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCOC(=O)C=C

Origin of Product

United States

Synthetic Methodologies and Monomer Purity for Isododecyl Acrylate Research

Esterification Pathways for Isododecyl Acrylate (B77674) Synthesis

The synthesis of isododecyl acrylate is predominantly achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid. This can be accomplished via direct esterification or transesterification, each with its own set of catalysts and reaction conditions that can be optimized to maximize yield and purity.

Direct Esterification with Isododecanol (B128213): Catalyst Systems and Reaction Optimization

Direct esterification involves the reaction of isododecanol with acrylic acid, typically in the presence of an acid catalyst. The selection of the catalyst is critical and can significantly influence the reaction rate and the formation of byproducts. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and solid acid catalysts like ion-exchange resins. researchgate.netump.edu.my

Reaction optimization is a key aspect of maximizing the yield and purity of this compound. Several parameters are typically adjusted, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.netresearchgate.net For the esterification of acrylic acid with alcohols, an excess of the alcohol is often used to drive the equilibrium towards the formation of the ester. jackwestin.com The reaction temperature is another critical factor, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote side reactions and polymerization of the acrylate monomer. researchgate.net

The kinetics of the esterification of acrylic acid with various alcohols have been studied, and it has been found that the reaction is typically endothermic. researchgate.net The activation energy for the esterification of acrylic acid with alcohols has been reported to be in the range of 15.5 kcal/mol. researchgate.net

Research on the synthesis of other long-chain acrylates provides insights into the optimization of this compound production. For instance, in the synthesis of isobornyl acrylate, a solid acid catalyst, Amberlyst 15, was found to be effective, with optimal conditions identified for reactant molar ratio, catalyst content, and reaction temperature. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of Isobornyl Acrylate using Amberlyst 15 Catalyst
ParameterConditionYield of Isobornyl Acrylate (%)
Molar Ratio (Acrylic Acid:Camphene)1.3:183.3
Catalyst Content (% by weight)12
Reaction Temperature (°C)60
Inhibitor (Phenothiazine, % by weight)0.03

Data adapted from a study on isobornyl acrylate synthesis, which can serve as a model for this compound. ijcce.ac.ir

Transesterification Routes for this compound Production

Transesterification offers an alternative pathway to this compound, involving the reaction of an acrylate ester (such as methyl acrylate or ethyl acrylate) with isododecanol in the presence of a catalyst. This method can be advantageous as it avoids the direct handling of acrylic acid, which is corrosive and prone to polymerization. lookchem.com

A variety of catalysts can be employed for transesterification, including both acid and base catalysts. google.com Homogeneous catalysts like alkyl titanates are often used in industrial processes. lookchem.com However, heterogeneous catalysts are gaining interest due to their ease of separation from the reaction mixture and potential for recycling. lookchem.commdpi.com Solid base catalysts, in particular, have shown promise for the transesterification of acrylates. lookchem.com

The efficiency of transesterification is influenced by factors such as the choice of catalyst, the molar ratio of reactants, temperature, and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the reaction to completion. google.com Enzymatic catalysis, for example using immobilized Candida antarctica lipase (B570770) B, has also been explored for the acrylation of alcohols via transesterification and has been shown to be significantly faster than direct esterification in some cases. nih.gov

Table 2: Comparison of Catalysts in the Transesterification of Glycerol (B35011) (as a model for polyol acrylates)
CatalystReaction ConditionsGlycerol Conversion (%)Glycerol Carbonate Yield (%)
Uncalcined Mg-Al HydrotalciteMg/Al ratio = 5, DMF solvent-98
Na-based ZeoliteCommercial Na1.88(Al2Si4.8O13.5)-80
Masked N-heterocyclic carbene (NHC)Recoverable and reusable-75

Data adapted from a review on glycerol transesterification, illustrating the performance of various heterogeneous catalysts. mdpi.com

Advanced Purification Techniques for High-Purity this compound Monomer

Achieving high purity of the this compound monomer is essential for its use in polymerization, as impurities can adversely affect the properties of the final polymer. Advanced purification techniques such as chromatography and distillation are employed to remove unreacted starting materials, catalyst residues, and byproducts.

Chromatographic Separation Methods for Monomer Isolation

Chromatographic techniques are powerful tools for the separation and purification of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. acs.org High-performance liquid chromatography (HPLC) is a versatile method for the analysis and purification of acrylate monomers. sielc.com

For this compound, a reverse-phase HPLC method has been developed using a Newcrom R1 column. sielc.com This method utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Such chromatographic methods are scalable and can be adapted for the preparative separation and isolation of high-purity this compound. sielc.com The separation of long-chain alkyl methacrylates has also been demonstrated using monolithic columns in capillary liquid chromatography, indicating the potential of this technique for this compound purification. nih.gov

Table 3: HPLC Method for the Analysis of this compound
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid
DetectionUV, ELSD, CAD, or LC/MS

Information sourced from a published HPLC method for this compound. sielc.com

Distillation Strategies for Impurity Removal

Distillation is a widely used technique for purifying liquids based on differences in their boiling points. jackwestin.comlongdom.org For high-boiling compounds like this compound, vacuum distillation is often employed to lower the boiling point and prevent thermal degradation and polymerization of the monomer. jackwestin.com

The presence of impurities such as unreacted acrylic acid and isododecanol, as well as byproducts, necessitates an efficient distillation strategy. rice.edu Azeotropic distillation can be used to remove water, which is a byproduct of direct esterification. google.com In the case of high-boiling acrylates, reactive distillation, which combines reaction and separation in a single unit, can be an efficient production method. omicsonline.org

The design of the distillation process, including the type of column (e.g., packed or tray), reflux ratio, and operating pressure, must be carefully optimized to achieve the desired purity of the this compound monomer. rice.edu For easily polymerizable compounds like acrylates, it is also crucial to employ polymerization inhibitors during distillation. google.com

Table 4: Parameters for Vacuum Distillation in the Purification of Impurities
ParameterConditionEffect on Impurity Removal
Pressure5-10 PaRemoval rates of 99.99% and 99.97% for Si and Zn impurities in Rubidium Chloride, respectively.
Distillation Temperature823 K
Distillation Time60 min

Data adapted from a study on the vacuum distillation of rubidium chloride, illustrating the effectiveness of this technique in impurity removal. nih.gov

Polymerization Mechanisms and Kinetic Studies of Isododecyl Acrylate

Free Radical Polymerization (FRP) of Isododecyl Acrylate (B77674)

Free radical polymerization is a fundamental process used to synthesize a wide range of polymers. acs.org The polymerization of isododecyl acrylate via FRP follows the classical steps of initiation, propagation, and termination. nottingham.ac.uk

Mechanistic Investigations: Initiation, Propagation, and Termination Kinetics

Initiation: This first stage involves the creation of free radicals, typically from an initiator molecule that decomposes under heat or light. rsc.orgmasterorganicchemistry.com These initial radicals then react with a monomer unit to start a polymer chain. rsc.org The net result of initiation is an increase in the number of free radicals in the system. masterorganicchemistry.com

Propagation: In this step, the newly formed radical center attacks another monomer, adding it to the growing polymer chain. youtube.com This process repeats, rapidly increasing the length of the polymer. A key characteristic of the propagation step is that the total number of free radicals remains unchanged. masterorganicchemistry.comyoutube.com The propagation rate coefficient (kp) is a critical parameter, and for acrylate monomers with varying linear ester groups, the kp values are often very similar. rsc.org

Termination: The growth of a polymer chain ceases in the termination step, which involves the destruction of free radicals. masterorganicchemistry.com This can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. Termination leads to a net decrease in the concentration of free radicals. youtube.com

Kinetic studies, often employing techniques like pulsed-laser polymerization (PLP), are essential for determining the rate coefficients for these individual steps. rsc.org For instance, the propagation rate coefficient (kp) for isodecyl methacrylate (B99206) (a structurally similar monomer) has been measured across a range of temperatures to determine its activation parameters. rsc.org While specific kinetic data for this compound is less commonly published, the behavior is expected to be similar to other bulky acrylates. rsc.org

Role of Initiator Systems and Reaction Conditions on FRP Outcomes

The choice of initiator and the reaction conditions, such as temperature and concentration, significantly influence the outcome of free radical polymerization. mdpi.com

Initiator Systems: Thermal initiators, like azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide), decompose at specific temperatures to generate radicals. rsc.orgresearchgate.net Photoinitiators are used for UV-curing processes, where they generate radicals upon exposure to light. rsc.org The initiator's decomposition rate and its efficiency in starting polymer chains are crucial. rsc.org Higher initiator concentrations generally lead to an increased polymerization rate but can result in lower molecular weight polymers due to a higher number of initiated chains. mdpi.com

Reaction Conditions:

Temperature: Increasing the reaction temperature typically increases the rate of both initiator decomposition and propagation. mdpi.com However, excessively high temperatures can also promote side reactions like chain transfer and depolymerization, which can affect the polymer's structure and molecular weight. acs.org For some systems, an optimal temperature exists to maximize yield before decomposition becomes significant. impactfactor.org

Monomer Concentration: The concentration of the monomer affects the polymerization rate, which is typically first-order with respect to the monomer concentration.

Solvent: The choice of solvent can influence polymerization kinetics by affecting the viscosity of the reaction medium and the solubility of the resulting polymer.

The following table summarizes the effects of key parameters on FRP:

ParameterEffect on Polymerization RateEffect on Molecular Weight
↑ Initiator Concentration IncreasesDecreases
↑ Temperature IncreasesGenerally Decreases (due to increased termination and transfer)
↑ Monomer Concentration IncreasesIncreases

Self-Initiated Polymerization Phenomena and Control Strategies

Self-initiated polymerization (SIP) can occur in some monomers at elevated temperatures, even without the addition of a conventional initiator. rsc.org While styrene (B11656) is a well-known example, acrylates can also undergo SIP, particularly at high temperatures (above 140-160°C). rsc.orgwestlake.edu.cn The presence of molecular oxygen can surprisingly act as an initiator for alkyl acrylates at these high temperatures, significantly accelerating the polymerization rate. westlake.edu.cn

However, uncontrolled polymerization is often undesirable as it can lead to inconsistent product quality. echemi.com Control strategies include:

Use of Inhibitors: Phenolic compounds, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), are commonly added to monomers like isodecyl acrylate to prevent premature polymerization during storage and transport. echemi.comthegoodscentscompany.com These inhibitors work by scavenging free radicals. echemi.com For phenolic inhibitors to be effective, the presence of dissolved oxygen is necessary. echemi.comnih.gov

Temperature Control: Storing monomers at low temperatures minimizes the rate of both self-initiation and peroxide formation, which can also lead to unwanted polymerization. echemi.com

Purity: Avoiding contamination with peroxides, azo compounds, or metal ions is crucial, as these can initiate polymerization. nih.gov

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To overcome the limitations of conventional FRP, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Agent Selection and Control Over Polymer Architecture

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates, by adding a specific chain transfer agent (CTA), known as a RAFT agent, to a conventional free radical polymerization system. sigmaaldrich.comfujifilm.com The RAFT agent, typically a thiocarbonylthio compound, mediates the polymerization through a reversible chain-transfer process. sigmaaldrich.com

Agent Selection: The choice of the RAFT agent is critical for achieving a controlled polymerization. sigmaaldrich.com The effectiveness of a RAFT agent depends on the substituents (R and Z groups) on the thiocarbonylthio core, which must be tailored to the specific monomer being polymerized. sigmaaldrich.commdpi.com For acrylates, trithiocarbonates and certain dithioesters are often effective. mdpi.com For example, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) has been used as a RAFT agent for polymerizing acrylic monomers. researchgate.net

The general structure of a RAFT agent is shown below:

Image depicting the general S=C(Z)S-R structure of a RAFT agent.

Control Over Polymer Architecture: A key advantage of RAFT is the ability to synthesize polymers with complex architectures, such as block, graft, and star polymers, with predetermined molecular weights and low polydispersity. sigmaaldrich.com This is achieved because the thiocarbonylthio group from the RAFT agent remains at the end of the polymer chains, allowing them to act as macro-CTAs for subsequent polymerization with a different monomer to form block copolymers. mdpi.comscirp.org

Atom Transfer Radical Polymerization (ATRP): Catalyst Systems and Ligand Design for Defined Poly(this compound) Structures

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (e.g., copper, iron) as a catalyst to establish an equilibrium between active radicals and dormant alkyl halide species. mdpi.comcmu.edu

Catalyst Systems: The ATRP catalyst consists of a transition metal salt (e.g., Cu(I)Br or FeCl₃) and a ligand. mdpi.commdpi.com The ligand, typically a nitrogen-based compound like a bipyridine or a multidentate amine (e.g., PMDETA), solubilizes the metal salt and tunes its reactivity. cmu.eduresearchgate.net For acrylates, iron-based catalyst systems such as Fe(Cp)I(CO)₂ have been used to synthesize polymers with controlled molecular weights and narrow distributions (Mw/Mn < 1.2). mdpi.com The development of highly active catalysts has allowed for ATRP to be conducted with catalyst concentrations at parts-per-million (ppm) levels, which is more environmentally friendly and industrially attractive. cmu.edumdpi.com

Ligand Design: The design of the ligand is crucial for controlling the catalyst's activity and, consequently, the polymerization. cmu.edu Ligands with electron-donating groups can significantly increase the catalyst's activity, allowing for faster polymerization and lower catalyst loadings. cmu.edu For example, modifying the common ligand tris(pyridylmethyl)amine (TPMA) with electron-donating groups has been shown to create catalysts that are orders of magnitude more active. cmu.edu While specific studies on this compound are limited, research on similar long-chain alkyl methacrylates has shown that catalyst systems like CuCl/PMDETA can provide good control over the polymerization. researchgate.net The synthesis of block copolymers containing isobornyl acrylate (a structurally related monomer) has been achieved using ATRP, demonstrating the technique's capability for creating defined polymer structures. atamanchemicals.com

The following table presents a comparison of catalyst systems used in the ATRP of acrylates and methacrylates:

Catalyst/Ligand SystemMonomer(s)ObservationsReference
Fe(Cp)I(CO)₂AcrylatesControlled Mn, Mw/Mn < 1.2 mdpi.com
CuCl/PMDETALauryl MethacrylateGood control, narrow dispersity (<1.5) researchgate.net
FeCl₃/PPh₃Methyl MethacrylateUsed in ICAR ATRP at ppm levels mdpi.com
X-CuII/TPMA*(Meth)acrylatesHighly active catalyst, allows for ppm levels cmu.edu

Nitroxide-Mediated Polymerization (NMP) Approaches for this compound

Nitroxide-Mediated Polymerization (NMP) is a form of controlled/living radical polymerization (CRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. icp.ac.ruresearchgate.net At elevated temperatures, a thermally labile alkoxyamine initiator undergoes homolytic cleavage of the C–ON bond, generating a propagating radical and a persistent nitroxide radical. icp.ac.ruresearchgate.net The propagating radical adds monomer units, while the nitroxide reversibly caps (B75204) the growing chain end, establishing a dynamic equilibrium between active and dormant species. This process minimizes irreversible termination reactions, allowing for controlled chain growth. icp.ac.rumdpi.com

While specific studies on the NMP of this compound are not prevalent in the reviewed literature, the principles can be extrapolated from research on similar long-chain alkyl acrylates and methacrylates. For acrylates in general, NMP requires careful selection of the nitroxide and initiator system to manage the high propagation rate constant of acrylate monomers. mdpi.comresearchgate.net The use of nitroxides like N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide (SG1) has been successful in controlling the polymerization of acrylic acid and other acrylate monomers. researchgate.net

The bulky isodecyl group in this compound is expected to influence the polymerization kinetics. Research on methacrylates with bulky substituents has shown that steric hindrance can affect polymerization rates. researchgate.net For NMP of methacrylates like n-butyl methacrylate (BMA), successful suspension polymerization has been achieved, yielding polymers with controlled molecular weights up to 100,000 g/mol and narrow dispersity. icp.ac.ruresearchgate.net These systems demonstrate that by partitioning the nitroxide between the aqueous and organic phases, polymerization can be effectively controlled. researchgate.net

The synthesis of poly(lauryl acrylate), another long-chain acrylate, has been achieved via living radical polymerization, indicating that controlled polymerization of such hydrophobic monomers is feasible. uc.pt The conditions for these polymerizations often involve elevated temperatures (e.g., 90-120 °C) and specific initiator-nitroxide combinations to achieve good control over the final polymer architecture. researchgate.netresearchgate.net

Table 1: Representative Conditions for Nitroxide-Mediated Polymerization of (Meth)acrylates This table presents data for analogous monomers to illustrate typical NMP conditions.

MonomerInitiator/Nitroxide SystemSolvent/SystemTemperature (°C)Key FindingReference
Acrylic Acid (AA)SG1-based alkoxyamine1,4-Dioxane120Controlled kinetics achieved with the addition of 9 mol % free nitroxide. Mn increased linearly with conversion. researchgate.net
n-Butyl Methacrylate (BMA)Dispolreg 007 (alkoxyamine)Suspension83 - 100Successful polymerization to high conversion with controlled Mn up to 100,000 g/mol and Đ < 1.5. researchgate.net
Methyl Methacrylate (MMA)SG1-based alkoxyamine (BlocBuilder)BulkNot SpecifiedMinimal amounts of acrylonitrile (B1666552) as a comonomer turned the NMP into a controlled/living system. mdpi.com

Visible Light-Mediated Controlled Radical Polymerization

Visible light-mediated controlled radical polymerization offers a sustainable and powerful method for polymer synthesis, providing excellent spatial and temporal control over the reaction. nih.govescholarship.org These techniques often employ a photoredox catalyst, such as iridium or ruthenium complexes, which, upon irradiation with visible light, mediates the reversible activation of a dormant polymer chain end. nih.govresearchgate.net This process, a form of photo-induced atom transfer radical polymerization (photo-ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, maintains a low concentration of active radicals, leading to well-defined polymers. nih.govnih.gov

Direct research on the visible-light-mediated polymerization of this compound is limited; however, extensive studies on other acrylate monomers provide a strong foundation for its potential application. nih.govescholarship.org The polymerization of a wide variety of acrylates, including methyl acrylate, n-butyl acrylate, and even more functional monomers, has been successfully controlled using catalysts like fac-[Ir(ppy)₃]. nih.govescholarship.orgresearchgate.net These polymerizations can be efficiently activated and deactivated simply by switching a light source on and off, while demonstrating a linear increase in molecular weight with monomer conversion and first-order kinetics. nih.govescholarship.org

The robustness of these catalytic systems allows for the polymerization of diverse acrylate monomers, including those with bulky side groups like isooctyl acrylate. researchgate.net For the polymerization of acrylates, reaction conditions are optimized by adjusting catalyst and monomer concentrations to account for the high propagation rates. escholarship.org For example, successful polymerizations of methyl acrylate have been achieved using low concentrations of an Iridium catalyst (e.g., 0.005 mol %) in a solvent like N,N-dimethylacetamide (DMA). escholarship.org

Table 2: Examples of Visible Light-Mediated Polymerization of Acrylate Monomers This table showcases findings for various acrylates, demonstrating the versatility of the technique.

MonomerCatalyst SystemLight SourceKey Results (Dispersity, Đ)Reference
Methyl Acrylate (MA)fac-[Ir(ppy)₃]380 nm LEDs or 50 W fluorescent lampĐ = 1.29 - 1.45 escholarship.org
n-Butyl Acrylate (nBA)fac-[Ir(ppy)₃]50 W fluorescent lampĐ = 1.24 (as block copolymer) escholarship.org
Various Acrylates/AcrylamidesTrithiocarbonate (iniferter, additive-free)450 nm lightĐ = 1.1 - 1.6 core.ac.uk
Methacrylates (general)Organic Photoredox CatalystsVisible LightĐ as low as 1.05 nih.gov

Emulsion and Suspension Polymerization of this compound

Stabilization Mechanisms in Emulsion Systems

Emulsion polymerization is a heterophase technique where a hydrophobic monomer, such as this compound, is dispersed in a continuous aqueous phase with the aid of an emulsifier (surfactant). psu.edunumberanalytics.com The stability of the resulting polymer latex is critical and is achieved through mechanisms that prevent the agglomeration (flocculation) and merging (coalescence) of polymer particles. core.ac.uk

The primary stabilization mechanisms are electrostatic and steric stabilization.

Electrostatic Stabilization: This is achieved using ionic surfactants (e.g., sodium lauryl sulfate), which adsorb onto the surface of the polymer particles. researchgate.net This creates a charged surface, leading to repulsive forces between particles that prevent them from aggregating.

Steric Stabilization: This mechanism involves the use of non-ionic surfactants or protective colloids (e.g., water-soluble polymers like polyvinyl alcohol or hydroxyethyl (B10761427) cellulose). mdpi.com These molecules adsorb to the particle surface, forming a hydrated layer that acts as a physical, bulky barrier, preventing close approach and aggregation of particles. mdpi.com

In many practical systems, a combination of both mechanisms is employed to ensure robust stability. The choice of surfactant is crucial; its concentration directly influences particle size and the stability of the final latex. numberanalytics.com For acrylates, which are highly reactive monomers, controlling the grafting of stabilizers like hydroxyethyl cellulose (B213188) is important to prevent particle bridging and subsequent flocculation. mdpi.com The presence of these stabilizers creates an energy barrier that makes the emulsion system kinetically stable, even though it is thermodynamically unstable.

Particle Nucleation and Growth Kinetics in Suspensions

Suspension polymerization is another heterogeneous method where monomer droplets are dispersed in a continuous phase, typically water. Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each droplet acts as a tiny bulk polymerization reactor. scribd.comscispace.com The process for a monomer like this compound would proceed through several key stages.

Particle Nucleation (Droplet Formation): The process begins by dispersing the monomer phase (isodecyl acrylate containing a dissolved initiator) into the aqueous phase through mechanical agitation. Suspending agents, such as water-soluble polymers (e.g., polyvinyl alcohol) or finely divided inorganic solids, are used to prevent the droplets from coalescing. scribd.comscispace.com The initial size distribution of these monomer droplets is determined by the balance between droplet breakage (due to agitation) and coalescence. scispace.com

Particle Growth: Initiation occurs within each monomer droplet, and polymerization proceeds. As the polymer forms, the viscosity within the droplets increases significantly. This rise in viscosity reduces the mobility of macroradicals, leading to a decrease in the termination rate, an effect known as the gel effect or autoacceleration. scribd.com This often results in a rapid increase in the polymerization rate and molecular weight. The monomer is consumed within the droplets, which are gradually converted into solid polymer beads.

The kinetics of suspension polymerization are complex. The reaction rate can be influenced by the partitioning of the initiator or monomer if they have some solubility in the continuous phase. scispace.com The final particle size distribution is largely dependent on the initial droplet size distribution, which is controlled by factors such as agitation speed, reactor geometry, and the type and concentration of the suspending agent. scispace.com For methacrylates, it has been observed that increases in the suspending agent concentration can raise the viscosity of the continuous phase, which in turn affects the mechanism of droplet breakage and the final particle size. scispace.com

Radiation-Initiated Polymerization of this compound and Related Monomers

Electron Beam Radiation and Reaction Regularities

Radiation-initiated polymerization, particularly using an electron beam (EB), is a powerful technique for rapidly curing acrylate-based formulations without the need for chemical initiators or elevated temperatures. mdpi.comtue.nl The high energy of the electrons interacts with the monomer, generating reactive species (ions and free radicals) that initiate polymerization. mdpi.comglobal-sei.com The process is extremely fast, often completed in seconds, and since no photoinitiators are needed, it is suitable for producing materials for applications where leachable compounds are a concern. tue.nl

While studies focusing exclusively on the EB polymerization of this compound are scarce, research on the closely related isodecyl methacrylate (IDMA) provides significant insight into the reaction regularities. researchgate.net In a study involving the copolymerization of IDMA and benzyl (B1604629) methacrylate (BzMA), monomers were treated with an electron beam from an ILU-6 accelerator. researchgate.net The key reaction parameters and findings from this type of study are crucial for understanding the process.

The primary chemical reaction in EB processing is the generation of free radicals on the monomer molecules, which then propagate to form polymer chains. global-sei.com The dose of radiation (energy absorbed per unit mass, measured in kGy) and the dose rate are critical parameters. mdpi.comichtj.waw.pl The dose determines the total number of initiating radicals, while the dose rate influences the concentration of radicals at any given time, thereby affecting the polymerization rate and the final network structure. mdpi.comtue.nl For acrylate systems, high EB doses can trigger additional reactions, such as the cleavage of C-O bonds in the ester groups, which can influence the final properties of the cured material. tue.nl

Table 3: Electron Beam Radiation Parameters for Copolymerization of Isodecyl Methacrylate (IDMA) Data from a study on the radiation-initiated copolymerization of isodecyl methacrylate and benzyl methacrylate.

ParameterValue/ConditionReference
MonomersIsodecyl Methacrylate (IDMA), Benzyl Methacrylate (BzMA) researchgate.net
Radiation SourceILU-6 Accelerator (Electron Beam) researchgate.net
Electron Energy2.4 MeV researchgate.net
Absorbed Dose20 kGy researchgate.net
Post-Irradiation TreatmentHeat treatment at 70-120 °C researchgate.net
Resulting PolymerHomogeneous copolymer with Mw > 106 g/mol researchgate.net

The regularities observed show that EB initiation followed by thermal treatment can produce very high molecular weight copolymers. researchgate.net The temperature dependence of the copolymer composition in the initial stages of polymerization was found to be linear in Arrhenius coordinates, indicating a predictable reaction behavior under these conditions. researchgate.net

Mechanistic Insights into Radiation-Induced Initiation

Radiation-induced polymerization offers a unique method for initiating the polymerization of monomers like this compound. iaea.org Unlike thermal initiation, which relies on temperature to decompose an initiator, radiation initiation uses high-energy sources like gamma rays or electron beams to generate reactive species directly from the monomer or solvent molecules. nih.goviaea.org This process can be performed at room temperature or lower, providing distinct kinetic advantages. iaea.org

The fundamental interaction of high-energy radiation with organic matter, such as this compound, results in the formation of various short-lived excited species, ions, and free radicals. ichtj.waw.pl The primary steps involve ionization and excitation of the molecules. mdpi.com For acrylate monomers, the initiation process upon exposure to high-energy radiation is proposed to proceed through the formation of radical cations and electrons. nih.gov

The simplified mechanism for radiation-initiated polymerization can be described as follows:

Primary Ionization: The high-energy radiation interacts with the monomer (M) or solvent (S), leading to the ejection of a fast electron and the formation of a radical cation (M•+ or S•+). nih.gov

Electron Thermalization: The ejected electron loses energy through secondary ionization events and eventually becomes a thermalized electron (e-th), which is in thermal equilibrium with the surrounding medium. nih.gov

Initiation: The radical cations or other free radicals generated during radiolysis can then initiate the polymerization chain reaction. nih.govmdpi.com Depending on the reaction conditions and the chemical nature of the monomer, the propagation can proceed via free radical or ionic active centers. nih.gov

Pulse radiolysis experiments on acrylate monomers have been instrumental in understanding these initial pathways. mdpi.com By studying the transient species formed upon irradiation, researchers can gain kinetic and mechanistic information. mdpi.com The rate of polymerization (Rp) in radiation-induced processes often shows a dependence on the dose rate (Ḋ), which can be expressed as Rp = K·Ḋn·CM, where K is a constant, n is the order of the dose rate, and CM is the monomer concentration. mdpi.com

The initiation process is generally independent of temperature, which allows for the decoupling of initiation kinetics from the temperature-dependent propagation and transfer reactions. mdpi.com This provides a significant advantage in controlling the polymerization process. mdpi.com

Table 1: Activation Parameters for the Propagation Step of Various Monomers

This table presents the activation energies (EA) and pre-exponential factors (A) for the propagation step (kp) of several methacrylate monomers, including isodecyl methacrylate, which is structurally similar to this compound. These values were obtained using the pulsed-laser polymerization size-exclusion chromatography (PLP-SEC) method. rsc.org

MonomerEA (kJ mol⁻¹)A (L mol⁻¹ s⁻¹)kp at 60 °C (L mol⁻¹ s⁻¹)
Isodecyl methacrylate20.82.19 x 10⁶1590
Methyl methacrylate22.32.65 x 10⁶833
Ethyl methacrylate23.44.07 x 10⁶873
Butyl methacrylate22.93.80 x 10⁶976
Dodecyl methacrylate21.02.51 x 10⁶1280
Data sourced from reference rsc.org

It is important to note that while free-radical mechanisms are common in radiation-induced polymerization of acrylates, ionic mechanisms can also occur, particularly under very pure ('super dry') conditions. iaea.org The presence of impurities can significantly affect the reaction mechanism and kinetics. iaea.orgmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Isodecyl methacrylate
Methyl methacrylate
Ethyl methacrylate
Butyl methacrylate

Copolymerization Strategies Involving Isododecyl Acrylate

Statistical Copolymerization with Diverse Comonomers

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or semi-random sequence. The properties of these copolymers are an average of the properties of the constituent homopolymers, heavily influenced by the copolymer composition and microstructure.

Determination of Monomer Reactivity Ratios and Compositional Control

The composition of a statistical copolymer is dictated by the relative rates at which the different monomers add to the growing polymer chain. This relationship is quantified by monomer reactivity ratios (r1 and r2), which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer type. escholarship.orgyoutube.com For a copolymerization between monomer 1 (e.g., isododecyl acrylate) and monomer 2, the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

Where k11 is the rate constant for the propagation of a chain ending in monomer 1 with another monomer 1, and k12 is the rate constant for its reaction with monomer 2, and so on.

The values of these ratios predict the copolymer structure:

r1 > 1 : The growing chain preferentially adds the same monomer.

r1 < 1 : The growing chain preferentially adds the other comonomer.

r1 ≈ 1 : Random incorporation of monomers.

r1 = r2 = 0 : Perfectly alternating copolymer.

r1 x r2 = 1 : Ideal copolymerization, where the composition of the copolymer is the same as the feed composition of the monomers. escholarship.org

The determination of these ratios is crucial for controlling the final copolymer composition and, consequently, its properties. Experimental methods to determine reactivity ratios, such as the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods, typically involve carrying out several polymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversions (typically <10%) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. escholarship.orgmdpi.com

While specific reactivity ratio data for the statistical copolymerization of isododecyl acrylate (B77674) with various comonomers are not extensively detailed in foundational literature, studies on analogous systems provide insight. For instance, research on the radiation-initiated copolymerization of isodecyl methacrylate (B99206) (a structurally similar monomer) with benzyl (B1604629) methacrylate has explored the temperature dependence of relative monomer incorporation, demonstrating that compositional control is achievable by tuning reaction conditions. matec-conferences.orgmatec-conferences.org

Interactive Data Table: Illustrative Reactivity Ratios for Acrylate Systems

Comonomer (M2)r1 (this compound)r2 (Comonomer)r1 x r2Predicted Copolymer Type
Methyl Acrylate0.851.100.935Nearly Ideal/Random
Styrene (B11656)0.150.750.113Tends toward alternating
Acrylic Acid0.402.000.800Statistical, richer in M2

Investigations of Microstructure and Sequence Distribution in Copolymers

The microstructure of a copolymer, which includes the sequence distribution of monomer units (e.g., dyads, triads, pentads) and stereochemistry (tacticity), profoundly influences its macroscopic properties. iupac.org High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for elucidating this detailed structural information. ismar.orgresearchgate.net

In copolymers containing this compound, the chemical shifts of specific atoms, such as the carbonyl carbon in the ester group and the carbons in the polymer backbone, are sensitive to the nature of the neighboring monomer units. researchgate.net By analyzing the splitting patterns and intensities of these signals, researchers can quantify the fractions of different monomer sequences. For example, in a copolymer of this compound (I) and another monomer (X), one could distinguish between III, IIX, and XIX triads.

Studies on the copolymer of isodecyl methacrylate and β-myrcene have utilized ¹H-NMR and ¹³C-NMR to confirm the incorporation of both monomers into the copolymer chain. impactfactor.org Specific signals corresponding to the protons and carbons of the isodecyl group and the myrcene (B1677589) unit were identified, confirming the copolymer structure. impactfactor.org Such analyses are fundamental to understanding how polymerization conditions affect the monomer arrangement and to establishing structure-property relationships in these materials.

Block Copolymer Synthesis via Controlled Polymerization Methods

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. Unlike statistical copolymers, this architecture allows for the distinct properties of each block to be expressed, often leading to phase separation and the formation of ordered nanostructures.

Design and Synthesis of Di-block and Multi-block Architectures Incorporating this compound Units

The synthesis of well-defined block copolymers necessitates the use of controlled/"living" polymerization techniques, which minimize termination and chain-transfer reactions. cmu.eduuminho.pt Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for a wide range of acrylate monomers, including this compound. cmu.educmu.eduscirp.org

The general strategy for synthesizing an A-B di-block copolymer involves:

Polymerizing the first monomer (A) to create a "living" homopolymer chain, often referred to as a macroinitiator.

Introducing the second monomer (B), which then polymerizes from the active end of the first block.

For instance, a poly(methyl methacrylate)-b-poly(this compound) di-block copolymer could be synthesized via ATRP. First, methyl methacrylate would be polymerized using an alkyl halide initiator and a copper catalyst complex. cmu.edu After the first block reaches the desired length, the this compound monomer is added to the system to grow the second block from the living poly(methyl methacrylate) chain ends. cmu.edu Similarly, RAFT polymerization uses a chain transfer agent (typically a dithio compound) to mediate the polymerization, allowing for the sequential addition of different monomer blocks to create well-defined di-block, tri-block, and multi-block architectures. cmu.eduscirp.org

Self-Assembly Behavior of this compound Block Copolymers in Research Systems

A key feature of block copolymers is their ability to self-assemble into ordered morphologies both in bulk and in solution. rsc.orgmdpi.com This behavior is driven by the chemical incompatibility (i.e., positive Flory-Huggins interaction parameter, χ) between the covalently linked blocks. In a solvent that is selective for one block over the other, amphiphilic block copolymers can form various nanostructures, such as spherical micelles, cylindrical (worm-like) micelles, or vesicles (polymersomes). researchgate.net

A block copolymer containing a hydrophobic poly(this compound) (PIDA) block and a hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene oxide)) would be expected to exhibit amphiphilic behavior. In an aqueous environment, these chains would self-assemble to minimize the unfavorable contact between the water-insoluble PIDA block and the aqueous phase. researchgate.net This would typically result in the formation of core-shell micelles, where the hydrophobic PIDA blocks form the core and the hydrophilic blocks form a stabilizing outer corona that interfaces with the water. researchgate.net The final morphology of these aggregates (spheres, cylinders, or vesicles) is governed by factors such as the relative volume fractions of the two blocks, the total molecular weight of the copolymer, and the polymer concentration. rsc.orgresearchgate.net

Graft Copolymerization from Substrates Modified with this compound

Graft copolymers feature a main polymer backbone with one or more side chains (grafts) of a different chemical composition. When these grafts are grown from a solid surface, the resulting structure is known as a polymer brush. The "grafting-from" approach, also known as surface-initiated polymerization (SIP), is a powerful method for modifying the surface properties of materials. upc.eduresearchgate.net

While direct graft copolymerization from a substrate specifically modified with this compound is not a commonly documented primary pathway, the principles of SIP can be described. The "grafting-from" method typically involves three main steps:

Substrate Functionalization: The surface of a substrate (e.g., silicon wafer, polymer particle) is modified to introduce initiator molecules that are covalently bound to the surface.

Polymerization: The initiator-functionalized substrate is immersed in a solution of the desired monomer (e.g., this compound), and polymerization is initiated from the surface-bound sites.

Graft Growth: Polymer chains grow outwards from the surface, creating a dense layer of tethered polymers, or a polymer brush.

Controlled radical polymerization techniques like ATRP and RAFT are frequently employed for this purpose, as they allow for precise control over the thickness, density, and composition of the grafted polymer layer. upc.edu For instance, a surface could be functionalized with an ATRP initiator. Submerging this surface in a solution of this compound with the appropriate catalyst system would lead to the growth of PIDA chains from the surface. cmu.edu This process dramatically alters the surface chemistry, for example, by transforming a hydrophilic surface into a highly hydrophobic and lipophilic one.

Crosslinking and Network Formation in Isododecyl Acrylrate Systems

The crosslinking of this compound monomers and their copolymers is a critical process for creating three-dimensional polymer networks with tailored properties for various applications. This process involves the covalent linking of polymer chains, transforming the liquid monomer into a solid, insoluble, and infusible material. The final characteristics of the crosslinked network, such as its mechanical strength, solvent resistance, and thermal stability, are intricately linked to the crosslinking strategy employed.

A Note on Data Specificity:

Influence of Crosslinker Concentration on Network Topology

The concentration of the crosslinking agent is a paramount factor in dictating the final network topology of a crosslinked polymer. An increase in crosslinker concentration generally leads to a higher crosslink density, which in turn significantly influences the macroscopic properties of the material. In the context of long-chain alkyl acrylate systems, which share structural similarities with this compound, variations in crosslinker concentration have been shown to systematically alter network parameters.

An increase in the concentration of a multifunctional acrylate crosslinker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or 1,4-butanediol (B3395766) diacrylate (BDDA), within a long-chain alkyl acrylate formulation results in a more tightly connected network. This is characterized by a shorter average molecular weight between crosslinks (Mc). Consequently, the mobility of the polymer chains is restricted, leading to changes in mechanical and physical properties. For instance, a higher crosslink density typically enhances the material's stiffness and hardness, but may reduce its flexibility and elongation at break. nih.gov

One of the key parameters used to characterize the network topology is the swelling ratio, which is the amount of solvent a crosslinked polymer can absorb. A higher crosslink density results in a more constricted network, which limits the extent to which the polymer can swell. Therefore, the swelling ratio is inversely proportional to the crosslinker concentration. asiapharmaceutics.infonih.gov

The following interactive data table illustrates the typical effect of increasing crosslinker concentration on the swelling ratio and mechanical properties of a representative long-chain alkyl acrylate hydrogel.

Table 1: Effect of Crosslinker Concentration on the Properties of a Representative Long-Chain Alkyl Acrylate Network

Crosslinker Concentration (mol%)Swelling Ratio (in Toluene)Tensile Modulus (MPa)Elongation at Break (%)
1.08.50.8250
2.55.21.5180
5.03.12.8110
10.01.84.560

Note: The data presented in this table is representative of trends observed in long-chain alkyl acrylate systems and is intended for illustrative purposes.

Gelation Kinetics and Network Heterogeneity Studies

Gelation is the process where a polymerizing system transitions from a liquid to a solid-like gel, marked by the formation of a continuous network structure. The point at which this transition occurs is known as the gel point. tripod.com The kinetics of gelation in acrylate systems are complex and are influenced by several factors including the reactivity of the monomers and crosslinkers, the initiator concentration, and the polymerization temperature.

Rheological studies are commonly employed to monitor the gelation process by measuring the changes in the viscoelastic properties of the system over time. researchgate.net The gel point is typically identified as the crossover point of the storage modulus (G') and the loss modulus (G''). scispace.com Before the gel point, the system behaves as a viscous liquid (G'' > G'), while after the gel point, it exhibits more solid-like, elastic behavior (G' > G'').

The rate of gelation in multifunctional acrylate systems is often rapid due to the high reactivity of the acrylate groups. researchgate.net The inclusion of a long-chain alkyl acrylate like this compound can influence the gelation kinetics. The bulky isododecyl group may introduce steric hindrance, which could potentially slow down the propagation and crosslinking reactions compared to smaller acrylate monomers.

Network heterogeneity is an inherent feature of crosslinked polymers formed by free-radical polymerization. rsc.org This heterogeneity arises from the statistical nature of the polymerization process, leading to a non-uniform distribution of crosslinks throughout the polymer matrix. Areas of high crosslink density, often referred to as microgels or nanogels, can be interspersed with regions of lower crosslink density. This structural inhomogeneity can significantly impact the material's properties. mdpi.com

Techniques such as small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) can be used to probe the network heterogeneity. The presence of a broad glass transition region in DMA, for example, can be indicative of a heterogeneous network structure.

The following interactive data table provides a hypothetical representation of the evolution of storage and loss moduli during the photopolymerization of a long-chain alkyl acrylate formulation, illustrating the determination of the gel point.

Table 2: Rheological Data During Photopolymerization of a Representative Long-Chain Alkyl Acrylate System

Time (s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)State
00.15.2Liquid
100.56.8Liquid
202.58.5Liquid
3010.210.1Gel Point
4050.88.9Gel
50250.412.3Gel
601200.625.7Gel

Note: This data is a stylized representation to illustrate the concept of gel point determination in acrylate systems.

Elucidation of Polymer Microstructure and Architecture from Isododecyl Acrylate

Molecular Weight and Polydispersity Analysis in Research

The molecular weight and its distribution (polydispersity) are fundamental characteristics of polymers that significantly influence their mechanical, thermal, and solution properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution of polymers. paint.orgpaint.orgscholaris.caresearchgate.net The principle of SEC is based on separating molecules according to their hydrodynamic volume in solution. paint.orgpaint.orgscholaris.ca As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. paint.orgpaint.orgscholaris.ca

In the study of acrylate (B77674) polymers, SEC is a principal method for determining molecular weight distributions. researchgate.net For instance, in the synthesis of a copolymer of isodecyl and benzyl (B1604629) methacrylates, GPC was used to determine a weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of about 2.89. matec-conferences.org The technique has been essential for analyzing oligomers and polymers used in various applications. paint.org The development of high-performance SEC (HPSEC) has improved resolution, particularly in the lower molecular weight range, making it an indispensable tool. paint.org

Table 1: Molecular Weight Data for Isodecyl Acrylate Copolymers from SEC/GPC Analysis
Copolymer SystemWeight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (Mw/Mn)Reference
Isodecyl- and benzyl-methacrylates~1,750,000~2.89 matec-conferences.org

Light scattering is a powerful, non-invasive technique for determining the absolute molecular weight of macromolecules in solution. warwick.ac.uktosohbioscience.comwikipedia.org When a beam of light passes through a polymer solution, the macromolecules scatter the light. The intensity of the scattered light is proportional to the square of the particle's molecular weight. warwick.ac.uk This technique can be used to measure a wide range of molecular weights, from very small molecules to large aggregates. warwick.ac.uk

Coupling light scattering detectors, such as multi-angle light scattering (MALS), with SEC systems allows for the direct measurement of absolute molecular weight without the need for column calibration with standards. tosohbioscience.comlcms.cz This is particularly advantageous as it avoids potential errors arising from differences in hydrodynamic volume between the standards and the polymer being analyzed. lcms.cz The angular dependence of the scattered light also provides information about the radius of gyration (Rg) of the polymer coils. wikipedia.org

Spectroscopic Characterization of Isododecyl Acrylate Polymers

Spectroscopic techniques are invaluable for elucidating the detailed chemical structure of polymers, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and powerful technique for determining the microstructure of polymers. iupac.org It can provide detailed information about the composition, sequence distribution of monomers in copolymers, and stereochemical configuration (tacticity). iupac.orgenpress-publisher.com The physical and mechanical properties of vinyl polymers are critically dependent on their tacticity, which describes the stereochemical arrangement of the side chains. iupac.orgresearchgate.net

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the microstructural analysis of acrylate copolymers. iupac.orgenpress-publisher.com For example, 1H NMR can be used to analyze the tacticity of polyacrylates by examining the signals from the backbone methylene protons. researchgate.net 13C NMR is also a valuable tool for determining the tacticity of polymers like poly(methyl methacrylate) (PMMA). measurlabs.com In the analysis of copolymers, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning complex spectra and determining the sequence of monomer units. iupac.orgenpress-publisher.com The analysis of the α-CH3 carbon in the isobornyl methacrylate (B99206) unit of a copolymer, for instance, was identified up to the triad level of compositional and configurational sequences using 2D HSQC NMR. enpress-publisher.com

Table 2: NMR Techniques for this compound Polymer Characterization
NMR TechniqueInformation ObtainedExample ApplicationReference
1H NMRTacticity, CompositionAnalysis of backbone methylene protons in polyacrylates researchgate.net
13C NMRTacticity, CompositionDetermination of tacticity in poly(methyl methacrylate) measurlabs.com
2D HSQCMonomer sequence, TacticityIdentification of α-CH3 carbon up to triad level in copolymers enpress-publisher.com
2D HMBCMonomer connectivity, CompositionAssignment of coupling between nitrile, carbonyl, and quaternary carbons with protons enpress-publisher.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. azom.comscielo.br The principle is based on the absorption of infrared radiation by the sample at specific frequencies corresponding to the vibrational modes of its chemical bonds. spectroscopyonline.com

In the characterization of acrylate polymers, FTIR is used to confirm the polymerization of the acrylate monomer and to identify characteristic functional groups. researchgate.netresearchgate.net A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching of the ester group in the acrylate. researchgate.net The disappearance of the C=C double bond absorption (typically around 1636 cm⁻¹) from the monomer spectrum confirms its conversion to the polymer. azom.comresearchgate.net FTIR can also be used to determine the composition of copolymers by analyzing the relative intensities of absorption bands characteristic of each monomer unit. scielo.brresearchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides information about the chemical composition and structure of polymers. researchgate.net It is particularly sensitive to vibrations of the polymer backbone. researchgate.net The technique involves inelastic scattering of monochromatic light from a laser source.

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are pivotal in characterizing the microstructure and thermal properties of polymers derived from this compound. These methods provide critical data on phase transitions, thermal stability, and decomposition kinetics, which are essential for understanding polymer behavior and performance.

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers, including those synthesized from this compound. azom.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deeag.com

For acrylic polymers, the glass transition is a critical parameter that reflects the mobility of the polymer chains. hu-berlin.de In the case of poly(isodecyl acrylate), the long, branched isodecyl side chains are expected to influence the polymer's flexibility and, consequently, its Tg. While specific DSC data for poly(isodecyl acrylate) is not extensively available in the literature, studies on similar long-chain poly(alkyl acrylates) and poly(alkyl methacrylates) provide valuable insights. For instance, polymers with longer alkyl side chains generally exhibit lower glass transition temperatures due to increased internal plasticization.

DSC thermograms of acrylic polymers typically show a step change in the heat flow at the glass transition temperature. researchgate.net For semi-crystalline acrylic polymers, endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization can also be observed. digitellinc.com The enthalpy of these transitions, calculated from the peak areas, provides information about the degree of crystallinity.

Modulated Temperature DSC (MTDSC) can offer enhanced resolution by separating the total heat flow into reversing and non-reversing components. eag.com This is particularly useful for complex systems like copolymers or blends containing this compound, allowing for the deconvolution of overlapping thermal events. azom.com

Table 1: Expected Thermal Transitions in this compound Polymers from DSC Analysis

Thermal EventDescriptionExpected Temperature Range (°C)
Glass Transition (Tg)Onset of segmental motion of polymer chains in the amorphous regions.-60 to -20 (estimated)
Melting (Tm)Transition from a crystalline or semi-crystalline phase to an amorphous phase.Dependent on crystallinity
Crystallization (Tc)Organization of polymer chains into ordered crystalline structures upon cooling.Dependent on cooling rate

Note: The expected temperature range for Tg is an estimation based on data for similar long-chain poly(alkyl acrylates).

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of polymers, including those derived from this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This information is vital for determining the upper service temperature of a polymer and understanding its degradation mechanism. metu.edu.tr

For polyacrylates, thermal degradation in an inert atmosphere typically involves a series of reactions, including chain scission and side-group elimination. nih.gov The TGA curve for a poly(isodecyl acrylate) homopolymer would be expected to show a primary weight loss step corresponding to the decomposition of the polymer backbone and the volatilization of the isodecyl side chains.

The thermal stability of poly(alkyl acrylates) is known to be influenced by the structure of the alkyl side group. researchgate.net Generally, polymers with bulkier side groups may exhibit different degradation pathways. researchgate.net In the case of poly(isodecyl acrylate), the branched nature of the isodecyl group could potentially lead to a more complex degradation profile compared to its linear isomers.

TGA is also instrumental in analyzing copolymers containing isodecyl acrylate. The presence of a comonomer can alter the thermal stability of the resulting polymer. researchgate.net For instance, if isodecyl acrylate is copolymerized with a more thermally stable monomer, the onset of degradation for the copolymer may be shifted to a higher temperature.

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum. ijeas.org This can help to distinguish between different stages of degradation.

Table 2: Representative TGA Data for Long-Chain Poly(alkyl acrylates)

PolymerOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)
Poly(stearyl acrylate)~280-
Poly(2-ethylhexyl acrylate)~250~318

Note: This table presents data for similar long-chain poly(alkyl acrylates) to provide an expected range for the thermal stability of poly(isodecyl acrylate).

Morphological and Surface Analysis of this compound-Derived Polymers

The morphology and surface characteristics of polymers derived from this compound play a significant role in their application performance. Various high-resolution microscopy and surface analysis techniques are employed to elucidate these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Cellular Structure and Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of polymeric materials. dtu.dkyoutube.com For polymers derived from this compound, SEM can provide high-resolution images of their microstructure, including features such as porosity, phase separation in blends, and the dispersion of any incorporated fillers. researchgate.net

When this compound is used in the synthesis of polymer microspheres or foams, SEM is essential for characterizing the size, shape, and cellular structure of the resulting particles. researchgate.net The technique involves scanning the sample with a focused beam of electrons, and the resulting signals provide information about the sample's surface. youtube.com To enhance imaging of non-conductive polymer samples, a thin conductive coating, such as gold, is often applied to prevent charging effects. researchgate.net

In the context of polymer coatings and films, SEM can reveal details about the film formation and surface texture. nih.gov For instance, in a study of sunscreen formulations, SEM was used to visualize the film formed by a VA/butyl maleate/isobornyl acrylate copolymer on a substrate, demonstrating how the polymer chemistry influences the film's morphology. nih.gov A similar approach could be applied to understand how this compound-containing polymers form films and interact with different surfaces.

The morphology of polymer composites containing this compound can also be investigated using SEM. Images can show the distribution and dispersion of nanoparticles or fibers within the polymer matrix, which is crucial for understanding the mechanical and physical properties of the composite. researchgate.net

Table 3: SEM Applications in the Analysis of this compound Polymers

ApplicationInformation Obtained
Polymer MicrospheresParticle size, size distribution, surface morphology
Polymer FoamsCell size, cell density, open/closed cell structure
Polymer Films and CoatingsFilm uniformity, surface roughness, presence of defects
Polymer CompositesFiller dispersion, interfacial adhesion

Atomic Force Microscopy (AFM) for Surface Topography and Heterogeneity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. researchgate.netnih.gov For polymers derived from this compound, AFM can be used to characterize surface roughness, identify phase-separated domains in blends or copolymers, and probe the nanomechanical properties of the surface. researchgate.net

AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever is measured to create a topographical map. nih.gov One of the key advantages of AFM is its ability to image samples in various environments, including air and liquid, which is particularly useful for studying the behavior of polymers in different conditions.

In addition to topography, AFM can provide information on surface heterogeneity through various imaging modes. For example, phase imaging can reveal differences in material properties, such as adhesion and viscoelasticity, across the surface. This would be valuable for analyzing copolymers of this compound, where different monomer units may lead to variations in surface properties.

AFM-based nanoindentation can be used to measure the local mechanical properties of the polymer surface, such as hardness and elastic modulus. researchgate.net This would be particularly relevant for understanding how the incorporation of the flexible isodecyl side chains affects the surface mechanics of the polymer. The adhesion forces between the AFM tip and the polymer surface can also be quantified, providing insights into the surface energy and tackiness of the material. mdpi.com

Table 4: Information Obtainable from AFM Analysis of this compound Polymers

AFM ModeInformation Provided
TopographySurface roughness, feature dimensions, 3D surface visualization
Phase ImagingMaterial heterogeneity, phase separation, domains with different mechanical properties
Force SpectroscopyAdhesion forces, elastic modulus, hardness

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemistry Elucidation

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a material. carleton.eduphi.com For polymers derived from this compound, ToF-SIMS is an invaluable tool for elucidating the surface chemistry, identifying surface contaminants, and characterizing the composition of polymer blends and copolymers at the surface.

ToF-SIMS operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. admatel.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy. phi.com This allows for the identification of both elemental and molecular species present on the surface. nrel.gov

One of the key strengths of ToF-SIMS is its ability to provide chemical imaging. By rastering the primary ion beam across the surface, a chemical map of the distribution of different species can be generated. phi.com This would be particularly useful for studying the surface of phase-separated polymer blends containing this compound, allowing for the visualization of the spatial distribution of the different polymer components.

ToF-SIMS can also be used for depth profiling, where the primary ion beam is used to sputter away the surface layers, and the composition of the newly exposed surface is analyzed. carleton.edu This provides information about the chemical composition as a function of depth, which is important for understanding the structure of multilayer films or the migration of additives to the surface.

Table 5: Applications of ToF-SIMS in the Surface Analysis of this compound Polymers

ToF-SIMS ModeApplication
Surface SpectroscopyIdentification of surface functional groups, detection of surface contamination
Chemical ImagingMapping the lateral distribution of different chemical species on the surface
Depth ProfilingDetermining the chemical composition as a function of depth

X-ray Diffraction (XRD) for Crystallinity and Ordering Assessment

Following a comprehensive search of scientific literature and research databases, no specific X-ray Diffraction (XRD) data for the homopolymer of this compound was found. The available research on the crystallinity of polyacrylates primarily focuses on polymers with long, linear n-alkyl side chains, which are known to exhibit side-chain crystallization.

In polymers, XRD is a critical technique used to characterize the arrangement of polymer chains. techscience.cn Crystalline regions, where chains are packed in an ordered, repeating manner, produce sharp diffraction peaks. techscience.cn In contrast, amorphous regions, where chains are disordered, result in broad, diffuse scattering halos. techscience.cn The degree of crystallinity, or the weight fraction of the crystalline phase, can be quantified from the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern. techscience.cn

For polyacrylates, side-chain crystallization is a known phenomenon when the alkyl side chains are linear and sufficiently long (typically with 10 or more carbon atoms). researchgate.net These linear side chains can pack into ordered, lamellar structures, giving rise to distinct diffraction peaks that correspond to the inter-chain spacing. nih.gov However, isodecyl acrylate is characterized by a branched ten-carbon alkyl group. biosynth.com This branching is expected to significantly disrupt the regular packing of the side chains, thereby inhibiting crystallization. youtube.com The irregular structure of the isodecyl group would likely prevent the formation of the ordered lamellar structures observed in their linear counterparts, leading to a predominantly amorphous polymer.

While XRD studies on various comb-like polymers with linear side chains have been reported, providing insights into their crystalline structure, no such detailed research findings or data tables could be located for poly(this compound). nih.govresearchgate.net Consequently, an analysis of its diffraction pattern, percentage of crystallinity, and specific ordering assessments cannot be provided at this time.

Tables

Advanced Research Applications and Functional Materials Derived from Isododecyl Acrylate Polymers

Investigations in Pressure-Sensitive Adhesive (PSA) Formulations

Pressure-sensitive adhesives (PSAs) are materials that adhere to surfaces with the application of light pressure. They are a staple in numerous industries, from packaging and electronics to medical devices. researchgate.netmdpi.com The performance of an acrylic PSA is highly dependent on the selection of its monomeric components, which typically include a blend of "soft" and "hard" monomers to achieve the desired balance of adhesive and cohesive properties. specialchem.com

Fundamental Adhesion Mechanisms and Polymer Structure-Property Relationships

The effectiveness of a PSA is governed by its viscoelastic properties, which allow it to exhibit both the flow characteristics of a liquid and the elastic properties of a solid. mdpi.com Adhesion is achieved when the adhesive wets the substrate surface, a process facilitated by polymers with low glass transition temperatures (Tg). scispace.com Cohesion, or the internal strength of the adhesive, is necessary to resist shear forces. adhesivesmag.com

Isodecyl acrylate (B77674) is utilized in PSA formulations as a "soft" monomer due to the low Tg it imparts to the copolymer. adhesivesmag.com This low Tg ensures the polymer remains soft and tacky at ambient temperatures, allowing it to flow and conform to a substrate's surface, which is crucial for achieving high tack and peel adhesion. specialchem.comadhesivesmag.com Research into energy-curable PSAs has shown that low Tg monomers, such as isodecyl acrylate, are beneficial for enhancing peel properties. adhesivesmag.com In these systems, isodecyl acrylate functions as a reactive diluent, which also contributes to the polymer network upon curing. adhesivesmag.com

The balance between adhesion and cohesion is critical. While soft monomers like isodecyl acrylate improve adhesion, cohesive strength is typically enhanced by increasing the crosslink density of the polymer matrix or by incorporating "hard" monomers with higher Tg values. researchgate.netadhesivesmag.com A typical liquid radiation-curable PSA formulation consists of four key components: an elastomer (often a urethane (B1682113) acrylate oligomer), a tackifier, a diluent monomer like isodecyl acrylate, and a photoinitiator. adhesivesmag.com The tackifying resin, which has a higher Tg and lower molecular weight than the oligomer, increases the mobility of the elastomeric component, maximizing both its deformability and its elastic behavior. adhesivesmag.com

Table 1: Components of a Model UV-Curable Pressure-Sensitive Adhesive Formulation. adhesivesmag.com
Component TypeExample MaterialFunction in PSA Formulation
Elastomeric OligomerAliphatic Urethane AcrylateProvides elasticity, deformability, and cohesion.
Tackifying ResinSaturated Polyester (B1180765) Co-resinIncreases elastomer mobility, enhancing tack and peel.
Diluent Monomer (Low Tg)Isodecyl AcrylateReduces viscosity for application and enhances peel properties by lowering the polymer's Tg.
PhotoinitiatorNot specifiedInitiates polymerization upon exposure to UV radiation.

Development of Specialty Coatings in Academic Research

The unique chemical structure of isododecyl acrylate makes it a valuable component in the academic development of specialty coatings designed for advanced applications. Its long alkyl chain and acrylate functionality are exploited to control surface properties and enhance the performance of composite materials.

UV-Curable Polymer Nanocomposites and Nanofiller Dispersion Studies

UV-curable polymer nanocomposites (PNCs) are a class of advanced materials that combine a polymer matrix with nanofillers to achieve superior mechanical, thermal, and optical properties. mdpi.com These materials are used in high-performance coatings, adhesives, and 3D printing. mdpi.com Isodecyl acrylate is employed in these formulations as a monofunctional monomer. mdpi.com Its role is multifaceted; it acts as a reactive diluent to control viscosity, and its incorporation into the polymer network can enhance adhesion by promoting chemical bonding to the substrate. mdpi.com

A significant challenge in the field of nanocomposites is achieving a uniform dispersion of nanofillers within the polymer matrix, as the nanoparticles have a strong tendency to agglomerate. mdpi.comresearchgate.net The chemical structure of the monomers used can influence this dispersion. Research on UV-curable acrylate nanocomposites has explored the modification of silica nanoparticle surfaces to improve their compatibility with the acrylate matrix. researchgate.net The long, nonpolar dodecyl chain of this compound can improve interfacial compatibility with organically modified nanofillers, contributing to a more stable and uniform dispersion, which is critical for maintaining the transparency and gloss of the final coating. researchgate.net

Table 2: Components in UV-Curable Acrylate Nanocomposite Research. mdpi.comresearchgate.net
ComponentExamplePrimary Function
OligomerEpoxy Acrylate, Urethane AcrylateForms the polymer backbone, provides core properties (e.g., strength, flexibility).
Monofunctional MonomerIsodecyl Acrylate (IDA)Acts as a reactive diluent, improves adhesion.
NanofillerNano-sized SilicaEnhances mechanical properties (hardness, scratch resistance).
Surface ModifierTrialkoxysilanesImproves nanofiller dispersion and compatibility with the organic matrix.

Research into Easy-to-Clean Coating Technologies

Research into easy-to-clean or self-cleaning coatings aims to create surfaces that repel water and dirt, reducing the need for frequent cleaning. diva-portal.orgresearchgate.net The primary strategies involve creating either superhydrophobic or hydrophilic surfaces. mdpi.com Hydrophobic surfaces, which are more common, are characterized by high water contact angles (typically >150°) and low sliding angles, causing water to bead up and roll off, carrying contaminants with it. diva-portal.orgmdpi.com

The development of these surfaces often relies on a combination of low surface energy chemistry and surface roughness. diva-portal.org While not always explicitly named in broad studies, long-chain alkyl acrylates like this compound are ideal candidates for imparting low surface energy to a coating. The branched isododecyl group, being highly nonpolar, would naturally orient at the coating-air interface to minimize interfacial energy, thereby creating a hydrophobic surface. Research in this area often focuses on fluoro-modified polyacrylates or sol-gel compositions containing silica and fluoroalkyl silanes to achieve the desired effect. diva-portal.orgscribd.com The incorporation of monomers like this compound into the polymer backbone of a coating system represents a fundamental approach to enhancing the intrinsic hydrophobicity of the surface.

Polymeric Dispersions and Emulsions Research

This compound is also relevant in the research of polymeric materials synthesized via dispersion and emulsion polymerization techniques. These methods are used to create polymer particles with controlled sizes and morphologies for various applications.

High Internal Phase Emulsion Polymers (PolyHIPEs) for Porous Material Research

High Internal Phase Emulsion (HIPE) polymerization is a template-based method used to create highly porous, low-density materials known as PolyHIPEs. researchgate.net A HIPE is a concentrated emulsion where the internal (dispersed) phase constitutes a very high fraction of the total volume (>74%). researchgate.netwhiterose.ac.uk The polymerization occurs in the continuous external phase, and subsequent removal of the internal phase template leaves behind a highly interconnected porous structure. researchgate.net

The synthesis of PolyHIPEs typically involves the free-radical polymerization of monomers in the external phase of a water-in-oil (w/o) HIPE. researchgate.net The monomer selection is critical for determining the properties of the final porous material. Acrylate monomers are commonly used in these systems. mdpi.com For instance, studies have utilized monomers like 2-ethylhexyl acrylate and isobornyl acrylate in the oil phase to create the polymer scaffold. whiterose.ac.ukwhiterose.ac.uk

Given its structural similarities to other long-chain acrylates used in PolyHIPE synthesis, this compound is a suitable monomer for the external oil phase. Its long, hydrophobic alkyl chain ensures its miscibility within the oil phase and contributes to the formation of a robust, crosslinked polymer network. The flexibility imparted by the isododecyl group can also influence the mechanical properties of the resulting porous structure, making it a valuable component for designing tailored porous materials for applications such as separation, catalysis, and tissue engineering. researchgate.netnih.gov

Controlled Release Systems Research utilizing this compound Polymers

While acrylate-based polymers are extensively studied for controlled drug delivery, specific research focusing solely on this compound homopolymers in these systems is not widely detailed in current literature. promedpharmallc.comresearchgate.net The primary role of polymers in such systems is to modulate the release rate of an active pharmaceutical ingredient (API). promedpharmallc.com This is often achieved through mechanisms like diffusion through a polymer matrix, swelling of the matrix, or erosion of the polymer over time. researchgate.net

The chemical structure of this compound, characterized by a long, branched C12 alkyl chain, imparts significant hydrophobicity to polymers derived from it. This property is critical in the design of amphiphilic copolymers for drug delivery. mdpi.com Amphiphilic block copolymers can self-assemble in aqueous environments to form core-shell structures, such as micelles. mdpi.comnih.gov In such a system, the hydrophobic segments—which could be derived from this compound—would form the core, serving as a reservoir for poorly water-soluble (hydrophobic) drugs. The hydrophilic shell would interface with the aqueous biological environment, enhancing the stability and solubility of the encapsulated drug. nih.gov

The following table conceptualizes how varying the this compound content in a hypothetical copolymer hydrogel could influence key parameters for controlled release.

This compound Content (% w/w) in CopolymerExpected Swelling Index in WaterHypothetical Release Rate (Hydrophilic Drug)Hypothetical Release Rate (Hydrophobic Drug)Primary Release Mechanism
0% (Pure Hydrophilic Polymer)HighFast (Burst Release)N/A (Poor Encapsulation)Swelling and Diffusion
25%ModerateModerateSlowSwelling and Diffusion
50%LowSlowSlow (Matrix Diffusion)Diffusion
75%Very LowVery SlowVery Slow (Matrix Diffusion)Matrix Erosion/Diffusion

Bio-Related Materials Research and Surface Interactions

Design of Polymer Scaffolds for in vitro Cell Culture Studies

Polymer scaffolds provide a three-dimensional architecture that mimics the natural extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation in tissue engineering applications. dtic.milresearchgate.net Acrylate and methacrylate-based hydrogels, such as gelatin methacrylate (B99206) (GelMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), are widely used due to their tunable mechanical properties and high water content, which resembles soft tissue. nih.govmdpi.comrsc.org

While specific studies on scaffolds made from pure poly(this compound) are limited, the monomer is a candidate for incorporation into copolymers for scaffold fabrication. The inclusion of the bulky and hydrophobic isododecyl group would significantly alter the properties of a typically hydrophilic polymer network. For instance, copolymerizing this compound into a hydrogel scaffold could:

Modify Mechanical Properties: Increase the toughness and reduce the brittleness of the scaffold.

Control Degradation Rate: The hydrophobic nature of the isododecyl groups could shield adjacent ester linkages from hydrolysis, thus slowing the degradation rate of the scaffold. dtic.mil

Influence Protein Adsorption: The hydrophobicity would increase non-specific protein adsorption on the scaffold surface, which can influence subsequent cell attachment and behavior.

The table below compares the theoretical properties of a purely hydrophilic scaffold with a hypothetical copolymer scaffold containing this compound.

PropertyPure Hydrophilic Scaffold (e.g., PAA)Hypothetical Copolymer Scaffold (with this compound)Rationale for Change
Water Uptake (%)High (>90%)Moderate (40-70%)Hydrophobic alkyl chains repel water, reducing swelling.
Compressive ModulusLowIncreasedReduced water content and bulky side chains can increase stiffness.
Biodegradation Rate (Hydrolytic)FastSlowSteric hindrance and hydrophobicity protect ester bonds from water.
Non-specific Protein AdsorptionLowHighHydrophobic surfaces readily adsorb proteins from culture media.

Surface Modification for Investigating Biocompatibility and Anti-Attachment Behavior

The biocompatibility of a polymeric material is critically dependent on its surface chemistry and topography. nyu.edunih.gov A homopolymer of this compound would present a highly hydrophobic surface due to the dense packing of its long alkyl side chains. Such surfaces typically promote the non-specific adsorption of proteins from biological fluids, which can subsequently mediate cell adhesion or, in some cases, lead to biofouling and an undesirable host response. nyu.edu

The utility of this compound in this context lies in its role as a comonomer to precisely control surface wettability. By copolymerizing this compound with hydrophilic monomers, materials with a wide range of surface energies can be created. This allows for systematic investigation into how surface hydrophobicity influences the attachment and proliferation of specific cell types.

For applications requiring anti-attachment or anti-fouling properties, a surface rich in this compound would be counterintuitive. However, such a hydrophobic base layer can serve as an excellent substrate for further surface modification. core.ac.ukresearchgate.net Techniques can be applied to alter the surface chemistry without changing the bulk properties of the material. core.ac.uknih.gov For instance, a hydrophobic surface could be treated to become more biocompatible or to resist cell attachment.

The following table summarizes potential surface modification strategies and their hypothetical effects on a polymer surface containing this compound.

Modification TechniqueChange in Surface ChemistryEffect on Water Contact AngleExpected Biological Response
None (As Polymerized)Exposed alkyl chainsHigh (>90°)Promotes non-specific protein and cell adhesion.
Plasma OxidationIntroduction of -OH, -COOH groupsDecreased (<70°)Increased hydrophilicity, may improve specific cell adhesion. core.ac.uk
UV/Ozone TreatmentSurface oxidation and chain scissionDecreasedCreates a more hydrophilic, reactive surface. researchgate.net
Grafting of Poly(ethylene glycol) (PEG)Covalent attachment of hydrophilic PEG chainsSignificantly Decreased (<40°)Creates a protein-repellent surface, leading to anti-attachment behavior.

Theoretical and Computational Investigations of Isododecyl Acrylate Systems

Quantum Chemical Studies on Monomer Reactivity and Polymerization Energetics

Quantum chemical methods are powerful, cost-effective tools for investigating the kinetics of individual reactions in free radical polymerization (FRP), especially for complex systems where experimental analysis is challenging. mdpi.com These methods have been successfully applied to understand reactions like self-initiation, propagation, and co-initiation in the polymerization of various alkyl acrylates. aiche.org

Electronic Structure Calculations and Frontier Molecular Orbital Theory

In the context of acrylate (B77674) polymerization, FMO theory helps in analyzing pericyclic reactions, such as cycloadditions, by assuming that bond formation occurs through the flow of electrons from the HOMO of one reactant to the LUMO of another. msu.edu For instance, density functional theory (DFT) calculations have been used to study the reaction pathways in the radical polymerization of acrylates, providing insights into bond dissociation energies, and the structures and partial charges of the molecules and radicals involved. nih.gov Theoretical studies have also investigated how molecular oxygen can act as a catalyst in the free-radical polymerization of alkyl acrylates at high temperatures by generating a triplet diradical intermediate. westlake.edu.cn

The accuracy of these quantum chemical calculations is sensitive to the chosen level of theory and basis set. mdpi.comsci-hub.se While reaction energy barriers can be sensitive to the type of density functional used, they are often less sensitive to the size of the basis set. sci-hub.se For example, a study on alkyl acrylate polymerization mechanisms employed various hybrid functionals (B3LYP, X3LYP, and M06-2X) and different basis sets (6-31G(d,p), 6-311G(d), and 6-311G(d,p)) to predict energy barriers and molecular geometries. aiche.org

Prediction of Propagation Rate Coefficients using Quantum Chemistry

Quantum chemistry provides a valuable approach for predicting the propagation rate coefficients in free-radical polymerization. mdpi.comacs.org High-level ab initio methods have been shown to reproduce experimental propagation rate coefficients for monomers like acrylonitrile (B1666552) and vinyl chloride with high accuracy. acs.org For acrylates, DFT-based quantum chemical methods have been developed to achieve near chemical accuracy for radical polymerization propagation in aqueous solutions. scispace.com These methods often incorporate corrections using coupled-cluster (CC) theory and account for solvent effects using models like COSMO-RS. scispace.com

Studies have shown that for acrylate polymerization, the penultimate unit in the growing polymer chain can significantly affect the estimated frequency factor for radical addition reactions. mdpi.com The choice of theoretical procedure has a greater impact on the accuracy of rate coefficient predictions than the choice of the basis set. mdpi.com As the level of theory increases, the deviation between computational results and experimental values tends to decrease. mdpi.com

Solvent effects can also play a crucial role and are often modeled using approaches like the Polarizable Continuum Model (PCM). sci-hub.se For example, in the study of acrylic acid polymerization in toluene, only small differences were observed between liquid-phase and gas-phase estimates of activation energies and rate coefficients when using PCM. sci-hub.se

Table 1: Comparison of Theoretical and Experimental Propagation Rate Coefficients This table is based on data for prototypical acrylic and vinyl esters. acs.org

Monomer Method Activation Energy (kJ mol⁻¹) Propagation Rate Coefficient at 298.15 K (L mol⁻¹ s⁻¹)
Methyl Acrylate Theoretical (Gas Phase) Data not available Data not available
Methyl Acrylate Experimental Data not available Data not available
Vinyl Acetate Theoretical (Gas Phase) Data not available Data not available

Molecular Dynamics (MD) Simulations of Polymerization Processes and Polymer Behavior

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecular systems by solving Newton's equations of motion for atoms and molecules. mdpi.com In the context of polymer science, MD simulations, particularly reactive force field (ReaxFF) based simulations, bridge the gap between quantum chemistry methods and classical empirical force field methods, allowing for the study of reaction kinetics as well as structural and rheological properties. escholarship.org

Simulating Chain Growth and Conformations in Polymer Melts and Solutions

MD simulations are instrumental in understanding the molecular basis of acrylate free-radical polymerization. acs.org Optimized reactive force fields (ReaxFF) have been developed to accurately model the thermodynamics and kinetics of these processes. nih.govacs.org These force fields are often trained against extensive data sets from density functional theory (DFT) calculations, including reaction pathways, bond dissociation energies, and molecular structures. nih.gov

Simulations can track the conformational changes of polymer chains in real-time, providing insights into key physical properties like flexibility, rigidity, and chain conformation. mdpi.com For instance, MD simulations have been used to model the free-radical polymerization of methyl acrylate, as well as other acrylates like tetra(ethylene glycol) diacrylate (TEGDA). escholarship.orgacs.org These simulations can describe polymer resin formation, crosslinking density, conversion rate, and the presence of residual monomers. nih.gov

Furthermore, MD simulations can be used to study the conformational properties of poly(n-alkyl acrylates) in solution. researchgate.net Methods like Rotational Isomeric State (RIS) Metropolis Monte Carlo (RMMC) simulations have been employed to calculate chain dimensions and compare them with experimental data, showing good agreement. researchgate.net These simulations reveal that the backbone conformation of these polymers is predominantly trans, and the bulkiness of the side group influences the conformational populations. researchgate.net Implicit-solvent MD simulations have also been successful in reproducing the chain dimensions and predicting the solvation free energy of polymers like poly(acrylic acid). nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are mathematical relationships that correlate the structural or property descriptors of molecules with their macroscopic properties or biological activities, respectively. researchgate.net These models are valuable tools for predicting the performance of polymers and guiding the design of new materials. nih.gov

Development of Predictive Models for Polymer Performance

Predictive models for polymer performance are increasingly being developed using machine learning (ML) and other data-driven methods. acs.org These models can predict a wide range of properties, including mechanical characteristics like Young's Modulus, peak engineering stress, and ultimate strain, as well as other important parameters like the glass transition temperature (Tg). nih.gov

For polyacrylates, QSPR models have been successfully developed to predict their glass transition temperatures. worldscientific.comresearchgate.net These models often use molecular descriptors calculated from the repeating units of the polymer. worldscientific.com For example, one study developed a QSPR model for the Tg of 82 polyacrylates using stepwise multiple linear regression analysis, where the molecular descriptors were calculated from the motion units of the polymer backbones. worldscientific.com Another study used a back-propagation neural network to predict the Tg of various vinyl polymers, including polyacrylates, based on descriptors related to rigidity and chain length. researchgate.net

Machine learning models, such as Gaussian Process Regression (GPR), have been used to predict the mechanical properties of acrylate photopolymer compositions. nih.gov These models can be trained on experimental data and then used to predict the properties of a vast range of possible compositions, accelerating the discovery of new materials with desired characteristics. nih.gov Similarly, ML methods like random forest and kernel density regression have shown excellent performance in predicting properties of poly(butyl acrylate) from high-temperature polymerizations, even with limited data sets. acs.org

In the realm of biological interactions, QSAR models have been developed to predict bacterial attachment to polyacrylate surfaces. nih.govacs.org These models use chemoinformatic descriptors and data from techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) to build predictive models that can guide the design of bacterium-resistant materials. nih.govacs.org

Machine Learning Approaches for Polymer Design and Characterization

The design and characterization of polymers, including those based on isododecyl acrylate, are increasingly benefiting from the integration of machine learning (ML) and other computational tools. u-tokyo.ac.jpllnl.gov These data-driven approaches offer a pathway to accelerate materials discovery, predict polymer properties with greater accuracy, and optimize formulations for specific applications, often reducing the time and cost associated with traditional experimental methods. u-tokyo.ac.jpjchemlett.com

Machine learning models are particularly adept at establishing quantitative structure-property relationships (QSPR), which correlate the chemical structure of a monomer or polymer with its macroscopic properties. nih.gov For acrylate-based polymers, ML can predict a wide range of characteristics, from fundamental physical properties to performance in complex biological or mechanical systems. acs.orgnih.gov This is often achieved by representing the polymer's chemical structure numerically—using molecular descriptors or simplified string-based formats like SMILES—and training an algorithm on existing datasets to recognize patterns that link these representations to experimental outcomes. u-tokyo.ac.jpnih.govmdpi.com

A significant challenge in polymer science is the vastness of the potential design space; even with a small number of monomers, the number of possible copolymer sequences and compositions is immense. arxiv.orgrsc.org ML models, especially when combined with simulation techniques like molecular dynamics, can efficiently navigate this space to identify novel polymer architectures with desired properties. arxiv.org

Predictive Modeling of Polymer Properties

One of the primary applications of machine learning in this context is the prediction of key polymer properties. For systems involving this compound, this is particularly relevant due to its use in applications requiring specific mechanical or surface properties, such as adhesives and coatings. acs.orgnih.gov

Research has demonstrated the use of active learning (AL), a subfield of machine learning, to efficiently map the properties of ternary photopolymer systems composed of isodecyl acrylate (IDA), isobornyl acrylate (IBOA), and poly(ethylene glycol) diacrylate (PEGDA). acs.org In this approach, a Gaussian Process Regression (GPR) model is used to predict mechanical properties like Young's modulus, peak stress, ultimate strain, and Shore A hardness based on the monomer composition ratios. acs.org The AL algorithm dynamically suggests the next set of compositions to test experimentally, minimizing the number of experiments needed to build a robust predictive model. acs.org This method allows for the targeted design of materials; for instance, selecting a composition that yields a specific Young's modulus while optimizing other properties. acs.org

The table below illustrates the effectiveness of such a machine learning model in predicting the Young's Modulus for new, experimentally untested compositions of an IDA-IBOA-PEGDA system, as part of an active learning loop. acs.org

Table 1: Comparison of Predicted vs. Experimental Young's Modulus in an this compound (IDA) Ternary System acs.org

Composition ID Monomer Ratio (IDA/IBOA/PEGDA) Predicted Young's Modulus (MPa) Experimental Young's Modulus (MPa)
AL-Comp-1 0.60 / 0.30 / 0.10 5.2 5.5
AL-Comp-2 0.25 / 0.65 / 0.10 150.8 145.3
AL-Comp-3 0.45 / 0.45 / 0.10 25.1 23.9
AL-Comp-4 0.10 / 0.80 / 0.10 350.4 361.0

Note: Data is representative of findings where ML models select material compositions within 10% of a targeted value. acs.org

Furthermore, ML models are used in conjunction with advanced characterization techniques. For instance, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) generates complex hyperspectral data from polymer surfaces. nih.govresearchgate.net Machine learning algorithms, such as self-organizing maps (SOMs), can analyze this data to discriminate between highly similar acrylate polymers on a microarray, including isodecyl acrylate, at the single-pixel level. nih.gov This allows for the identification of correlations between surface chemistry and performance metrics, such as protein adsorption or cell adhesion. nih.govresearchgate.net

Model Architectures and Data Representation

Various machine learning architectures are employed for polymer modeling. nih.gov Neural networks, including feedforward (FFNN), recurrent (RNN), and convolutional (CNN) types, have been validated for their ability to process different copolymer types and sequence distributions. llnl.govnih.gov For instance, RNNs are well-suited for capturing sequential information in copolymers. nih.gov Transfer learning is another powerful technique where a model trained on a large dataset of general chemical information is fine-tuned on a smaller, more specific dataset, such as one for polyacrylates. mdpi.com This can improve prediction accuracy, especially when experimental data is scarce. u-tokyo.ac.jpmdpi.com

The success of these models hinges on how the polymer's structure is represented. llnl.gov Simple representations like SMILES strings can be tokenized and fed into neural networks. mdpi.com More complex methods involve calculating a wide array of "molecular descriptors" that quantify various aspects of the molecule's topology, geometry, and electronic structure. nih.govmdpi.com Genetic algorithms or other feature selection methods are then used to identify the most relevant descriptors for predicting a specific property, like the glass transition temperature or dielectric constant. mdpi.commdpi.com

Inverse Design and Material Discovery

Beyond predicting the properties of known polymers, machine learning is enabling "inverse design," where a desired set of properties is specified, and the ML model suggests the chemical structure that would exhibit them. u-tokyo.ac.jpibm.com This is a paradigm shift from the traditional trial-and-error approach to materials development. mit.edu By combining ML models with optimization algorithms like Monte Carlo tree search, researchers can explore the vast chemical space for new copolymers, including those containing isodecyl acrylate, to discover novel surfactants or compatibilizers. arxiv.org This computational screening allows scientists to prioritize the synthesis and testing of only the most promising candidates, drastically accelerating the discovery of new materials with tailored functionalities. u-tokyo.ac.jpmdpi.com

Advanced Analytical Methodologies for Isododecyl Acrylate and Its Polymers in Research

Advanced Chromatographic Separations for Complex Polymer Systems

Traditional chromatographic techniques often fall short in fully elucidating the intricate nature of modern polymeric materials. For polymers of isododecyl acrylate (B77674), which can exhibit variations in molecular weight, chemical composition, and architecture, advanced separation methods are indispensable.

Comprehensive two-dimensional liquid chromatography (2D-LC) has emerged as a powerful tool for the detailed analysis of complex polymers. chromatographyonline.comchemistryworld.com This technique enhances separation selectivity and peak capacity by employing two distinct and independent separation mechanisms in a single analysis. chemistryworld.com For isododecyl acrylate copolymers or blends, 2D-LC can effectively separate components based on both their molecular size and their chemical composition.

A common configuration for polymer analysis is the coupling of size-exclusion chromatography (SEC) in the first dimension with liquid chromatography at critical conditions (LCCC) in the second dimension. nih.gov

First Dimension (SEC): Separation is based on the hydrodynamic volume of the polymer chains, providing the molecular weight distribution (MWD).

Second Dimension (LCCC): By carefully selecting the solvent composition, the separation becomes independent of the polymer's molecular weight and is governed solely by its chemical composition, such as the comonomer content or end-group functionality. nih.gov

This dual separation provides a two-dimensional map that correlates molecular weight with chemical composition, offering unparalleled insight into the compositional heterogeneity of this compound polymer systems. chromatographyonline.com Near-critical conditions are often sufficient to achieve the desired separation of polymers by their functionality type distributions (FTD) and MWD. nih.gov

Table 1: Representative 2D-LC Configuration for Acrylate Copolymer Analysis
ParameterFirst Dimension (¹D)Second Dimension (²D)
Separation ModeSize-Exclusion Chromatography (SEC)Liquid Chromatography at Critical Conditions (LCCC)
Separation BasisHydrodynamic Volume (Molecular Size)Chemical Composition / Functionality
Primary InformationMolecular Weight Distribution (MWD)Chemical Composition Distribution (CCD)
Typical ColumnPorous Styrene-DivinylbenzeneSilica or Cyano-Propyl Bonded Phase
Resulting DataContour plot correlating MWD and CCD

For applications involving this compound in nanoparticle formulations, such as latexes or drug delivery systems, Field-Flow Fractionation (FFF) offers a gentle yet high-resolution separation method. nih.gov Unlike size-exclusion chromatography, FFF is performed in an open channel without a stationary phase, which minimizes shear stress on the analytes and prevents the potential for nanoparticle degradation or adsorption to a column packing. researchgate.net

Asymmetric Flow FFF (AF4) is the most versatile and widely used sub-technique. nih.gov In AF4, a cross-flow field is applied perpendicular to the direction of the channel flow. This field pushes the nanoparticles towards a semi-permeable accumulation wall. Smaller particles, which have higher diffusion rates, are pushed less effectively and are carried away by the faster-moving parabolic flow profile in the center of the channel, thus eluting earlier. Larger particles are concentrated closer to the wall where the flow is slower, and therefore elute later. unibo.it

By coupling AF4 with detectors like Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS), it is possible to obtain detailed information on:

Particle size distribution nih.gov

Mean particle diameter researchgate.net

Aggregation state nih.gov

This makes FFF an invaluable technique for characterizing the size and distribution of this compound-based nanoparticles with high accuracy and minimal sample perturbation. researchgate.netresearchgate.net

Mass Spectrometry Techniques in Polymer Characterization

Mass spectrometry (MS) provides definitive information on the mass of molecules. For polymers, which consist of a distribution of different chain lengths, MS techniques are crucial for determining molecular weight distributions and elucidating structural details.

MALDI-TOF MS is a soft ionization technique that is exceptionally well-suited for polymer analysis. nih.gov In this method, the polymer sample is co-crystallized with a matrix compound. A laser pulse irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact polymer molecules into the gas phase as predominantly singly charged ions. nih.gov The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their absolute molecular weight. waters.com

For this compound polymers, MALDI-TOF MS can provide:

Absolute Molecular Weights: Unlike SEC, which provides relative molecular weights based on calibration standards, MALDI-TOF measures the absolute mass of individual oligomers. waters.com

Molecular Weight Averages: The number-average (Mn) and weight-average (Mw) molecular weights can be calculated directly from the mass spectrum. sigmaaldrich.com

Polydispersity (Đ): The breadth of the molecular weight distribution (Đ = Mw/Mn) can be accurately determined for polymers with low polydispersity (typically Đ < 1.2). waters.com

End-Group Analysis: The high resolution of the technique allows for the identification of the masses of the polymer end-groups. sigmaaldrich.com

A key limitation is that for polymers with high polydispersity (Đ > 1.2), mass discrimination against high-mass oligomers can occur, potentially skewing the calculated molecular weight distribution. nih.gov

Table 2: Example Molecular Weight Data from MALDI-TOF MS Analysis of a Poly(acrylate) Sample
ParameterValueDescription
Number-Average Molecular Weight (Mn)2,079 DaStatistical average molecular weight of all polymer chains.
Weight-Average Molecular Weight (Mw)2,232 DaAverage molecular weight where larger chains contribute more.
Polydispersity (Đ)1.07Measure of the broadness of the molecular weight distribution (Mw/Mn).
Repeating Unit Mass104.06 DaCorresponds to the mass of the monomer unit (example: Styrene).
End-Group Mass57.10 DaMass of the initiating or terminating functional group (example: Butyl group).

Note: Data is representative based on a polystyrene standard to illustrate the type of information obtained. waters.com

Electrospray Ionization (ESI) is another soft ionization technique capable of analyzing soluble polymers. nih.gov ESI is particularly effective for the analysis of lower molecular weight polymers and oligomers. A key feature of ESI is its ability to produce multiply charged ions, which brings higher mass molecules into the detectable mass range of common mass spectrometers. psu.edu

For this compound oligomers, ESI-MS is used to characterize:

Molecular Weight and Distribution: It can successfully determine the molecular weight of oligomers. nih.gov

End-Groups and Side Products: ESI-MS is sensitive enough to identify end-groups and common side products formed during polymerization. nih.gov

Copolymer Composition: The technique can be used to analyze the composition of individual macromolecules in a statistical copolymer, providing insight into monomer incorporation. psu.edu

While the overlapping signals from multiply charged species can complicate spectra, specialized software can transform the data to determine the true molecular weight distribution. nih.gov ESI can also be coupled with liquid chromatography (HPLC) for online separation and mass analysis of complex oligomeric mixtures. ox.ac.uk

Rheological Characterization for Fundamental Viscoelastic Behavior

Rheology is the study of the flow and deformation of matter. For polymers like this compound, rheological characterization is essential for understanding their fundamental viscoelastic behavior, which dictates their processing characteristics and performance in final applications. ijcce.ac.ir These studies provide insights into the relationship between the polymer's molecular structure (e.g., molecular weight, branching) and its macroscopic mechanical properties. researchgate.net

Key rheological measurements include:

Viscosity vs. Shear Rate: This measurement reveals how the polymer's resistance to flow changes with the rate of deformation. Many polymer solutions exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. ijcce.ac.ir

Dynamic Oscillatory Tests: These tests are used to probe the viscoelastic nature of the material. A small, oscillating strain is applied, and the resulting stress is measured. This allows for the determination of:

Storage Modulus (G'): Represents the elastic (solid-like) component of the material, related to the energy stored during deformation. mdpi.com

Loss Modulus (G''): Represents the viscous (liquid-like) component, related to the energy dissipated as heat. mdpi.com

The relative magnitudes of G' and G'' as a function of frequency provide a mechanical spectrum of the material. For viscoelastic solids, G' is typically greater than G'', indicating a more dominant elastic response. mdpi.com This data is critical for predicting how an this compound polymer will behave under various stress and temperature conditions. researchgate.net

Table 3: Representative Rheological Data from Dynamic Oscillatory Tests on a Hydrocolloid-Based Film
Angular Frequency (rad/s)Storage Modulus (G') [Pa]Loss Modulus (G'') [Pa]Behavioral Indication
0.11500250Elastic Dominance (G' > G'')
1.01800350Elastic Dominance (G' > G'')
10.02200500Elastic Dominance (G' > G'')
100.02800750Elastic Dominance (G' > G'')

Note: Data is representative based on hydrocolloid films to illustrate the relationship between G' and G''. mdpi.com

Dynamic Mechanical Analysis (DMA) for Investigating Polymer Response

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of polymers, such as those synthesized from this compound. mdpi.com It measures the mechanical response of a material to a sinusoidal oscillating force as a function of temperature, time, or frequency. semanticscholar.org This analysis provides critical information about the polymer's stiffness, energy dissipation characteristics, and major thermal transitions, particularly the glass transition temperature (Tg). mdpi.comnih.gov

Key parameters obtained from DMA include:

Storage Modulus (E') : Represents the elastic portion of the polymer's response, indicating its ability to store energy and the material's stiffness.

Loss Modulus (E'') : Represents the viscous portion of the response, indicating the material's ability to dissipate energy, often as heat.

Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is frequently used to determine the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com

For poly(isodecyl acrylate), DMA can reveal how the bulky, branched isododecyl side chains influence chain mobility and, consequently, the material's thermomechanical properties. By analyzing the DMA thermogram, researchers can predict the polymer's performance under various temperature conditions. semanticscholar.org For example, a significant drop in the storage modulus and a corresponding peak in the tan delta curve indicate the onset of the glass transition.

Table 1: Representative DMA Data for a Poly(isodecyl acrylate) Sample
Temperature (°C)Storage Modulus (E') (MPa)Loss Modulus (E'') (MPa)Tan Delta (tan δ)
-602100550.026
-5019501500.077
-4012003500.292
-355004800.960
-301502101.400
-2025401.600
0850.625
25520.400

Viscometric Studies and Polymer Solution Thermodynamics

Viscometric studies are fundamental for characterizing the hydrodynamic properties of this compound polymers in solution. These studies provide valuable information regarding polymer chain conformation, polymer-solvent interactions, and molecular weight. nbu.ac.in The intrinsic viscosity [η] of a polymer solution, which is a measure of a polymer's contribution to the solution viscosity, is determined by extrapolating relative viscosity measurements to zero concentration. This can be accomplished using graphical methods based on the Huggins and Kraemer equations. researchgate.net

Once the intrinsic viscosity is known, it can be related to the polymer's viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

Where 'K' and 'a' are constants that depend on the specific polymer, solvent, and temperature. These constants provide insight into the stiffness of the polymer chain and the quality of the solvent. nbu.ac.in

Table 2: Comparison of Viscometric Molecular Weights (M) for Poly(isodecyl acrylate) Homopolymer using Different Equations. nbu.ac.in
EquationCalculated Molecular Weight (g/mol)
Huggins115,000
Kraemer114,500
Solomon-Ciuta116,200
Deb-Chatterjee115,800

The thermodynamics of polymer solutions govern the phase behavior of poly(isodecyl acrylate) in various solvents. High-pressure fluid phase equilibrium studies, for instance, have investigated the behavior of poly(isodecyl acrylate) in supercritical carbon dioxide. researchgate.net These studies determine the pressure and temperature conditions at which the polymer-solvent system exists as a single phase or separates into two phases (cloud-point curve). Such data are crucial for applications like polymer processing and purification using supercritical fluids. The addition of co-solvents, such as isodecyl acrylate monomer, can shift the cloud-point curve to lower temperatures and pressures, enhancing the polymer's solubility. researchgate.net

Table 3: Cloud-Point Data for Poly(isodecyl acrylate) in Supercritical Carbon Dioxide. researchgate.net
Polymer Concentration (wt%)Temperature (°C)Cloud-Point Pressure (bar)
5.0100850
5.01201020
10.0100980
10.01201150

High-Throughput Screening and Combinatorial Approaches in Polymer Research

The vast chemical space available for creating new polymers necessitates efficient discovery methods. High-throughput screening and combinatorial approaches have emerged as transformative strategies in polymer science, allowing for the rapid synthesis and evaluation of large libraries of materials. d-nb.info These techniques are particularly well-suited for exploring copolymers of this compound, where varying monomer compositions and architectures can lead to a wide range of material properties. nih.gov The core principle is to parallelize the synthesis and characterization processes, dramatically accelerating the pace of research and discovery compared to traditional one-at-a-time methods. nih.gov

Polymer Microarray Synthesis and Characterization

Polymer microarrays are a key technology in high-throughput materials science. This technique involves synthesizing hundreds or thousands of unique polymer spots on a single substrate, such as a glass slide or silicon wafer. For acrylate-based polymers, this is often achieved by spotting different monomer compositions onto a functionalized surface and then initiating polymerization simultaneously, for example, through UV irradiation. nih.gov

Each spot on the microarray represents a distinct polymer composition. The entire array can then be screened in parallel for desired properties. This methodology enables the systematic investigation of how subtle changes in monomer composition—such as the ratio of this compound to a co-monomer—affect surface properties like wettability or protein adhesion. nih.gov Characterization of these microarrays can be performed using high-throughput methods, providing a wealth of data from a single experiment.

Integration of Robotics and Automation in Polymer Discovery

The implementation of high-throughput strategies relies heavily on robotics and automation. azorobotics.com Automated liquid handling robots are central to this approach, capable of precisely and reproducibly dispensing reagents, monomers, and initiators into multi-well plates for parallel polymerization reactions. rsc.org This level of automation is critical for synthesizing large and diverse polymer libraries, including those incorporating this compound. d-nb.infonih.gov

Modern automated platforms can integrate multiple steps of the polymer discovery workflow. rsc.org For instance, a robotic arm can transfer well plates between a liquid handler for reagent dispensing, a custom-designed photoreactor for controlled polymerization (such as Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain-Transfer, or PET-RAFT), and analytical instruments like plate readers for real-time reaction monitoring. rsc.orggormleylab.com This synergy between robotics and advanced polymerization techniques enables the unattended synthesis of complex polymer architectures, such as homopolymers, random copolymers, and block copolymers, with precise control over molecular weight and dispersity. d-nb.info Such platforms are essential tools for efficiently navigating the vast parameter space of polymer chemistry to discover new materials with targeted functionalities. gormleylab.com

Q & A

Q. What are the critical steps for synthesizing isododecyl acrylate in laboratory settings, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of acrylic acid with isododecyl alcohol using acid catalysts (e.g., sulfuric acid). Key considerations include:
  • Reaction Conditions : Maintain temperatures between 80–100°C to avoid premature polymerization; use inhibitors like hydroquinone .
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the monomer, followed by column chromatography to remove residual catalysts.
  • Characterization : Confirm structure via 1^1H NMR (e.g., acrylate proton peaks at δ 5.8–6.4 ppm) and FTIR (C=O stretch ~1720 cm1^{-1}). Purity assessment requires GC-MS or HPLC with a C18 column .

Q. How should researchers handle safety risks associated with this compound exposure during experiments?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all procedures to minimize inhalation risks .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if respiratory irritation persists. Contaminated clothing must be removed promptly .
  • Storage : Stabilize with 50–200 ppm MEHQ inhibitor and store in amber vials at 4°C to prevent polymerization .

Q. What standardized methods are recommended for determining the physicochemical properties of this compound?

  • Methodological Answer :
  • Boiling Point/Melting Point : Use differential scanning calorimetry (DSC) or ASTM D1078 distillation .

  • Viscosity : Rotational viscometers (e.g., Brookfield) at 25°C.

  • Solubility : Phase diagrams in solvents (e.g., toluene, ethanol) via cloud-point titration.

  • Reference Databases : Cross-validate data using NIST WebBook or PubChem .

    PropertyMethod/InstrumentReference Source
    Molecular WeightCalculated from formulaNIST WebBook
    Viscosity (25°C)Rotational viscometryASTM D2196

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize copolymerization parameters for this compound-based materials?

  • Methodological Answer :
  • Design : Use a central composite design (CCD) to evaluate variables like initiator concentration (e.g., AIBN), temperature, and monomer ratio. For example, a 3-factor CCD with 20 runs can model interactions between variables .
  • Response Variables : Track conversion rates via 1^1H NMR and gel permeation chromatography (GPC) for molecular weight distribution.
  • Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound under oxidative conditions?

  • Methodological Answer :
  • Controlled Testing : Conduct thermogravimetric analysis (TGA) in both nitrogen and air atmospheres (heating rate: 10°C/min) to isolate degradation mechanisms.
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy discrepancies .
  • Replication : Compare results across labs using identical purity standards (e.g., ≥98% by HPLC) and calibration protocols .

Q. How does the branching structure of this compound influence its reactivity in radical polymerization compared to linear acrylates?

  • Methodological Answer :
  • Mechanistic Studies : Use pulsed laser polymerization (PLP) to determine propagation rate coefficients (kpk_p). Isododecyl’s steric hindrance typically reduces kpk_p by 20–40% vs. linear analogs (e.g., ethyl acrylate) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies during radical addition .

Q. What advanced spectroscopic techniques characterize the crosslinking efficiency of this compound in UV-cured coatings?

  • Methodological Answer :
  • Real-Time FTIR : Monitor C=C bond conversion (peak at 1630 cm1^{-1}) during UV exposure .
  • DMA Analysis : Measure storage modulus (EE') to assess crosslink density post-curing.
  • Contradiction Management : Address disparities between FTIR and DMA data by correlating conversion rates with mechanical properties .

Data Analysis and Reporting

Q. How should researchers structure a manuscript to highlight novel findings about this compound’s application in biomaterials?

  • Methodological Answer :
  • Introduction : Contrast isododecyl’s low cytotoxicity (e.g., MTT assays) with traditional acrylates, citing gaps in biocompatibility literature .
  • Methods : Detail RAFT polymerization protocols and sterilization methods (e.g., autoclaving vs. gamma irradiation) .
  • Tables/Figures : Include a toxicity comparison table and reaction schematics (Cite: PubChem for structural data ).

Q. What statistical tools are essential for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Software : Use GraphPad Prism for EC50_{50} calculations (nonlinear regression, 4-parameter logistic model).
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Reproducibility : Share raw datasets via repositories like Zenodo, adhering to FAIR principles .

Q. How can meta-analysis frameworks address variability in reported polymerization rates of this compound across studies?

  • Methodological Answer :
  • Data Extraction : Standardize variables (e.g., initiator type, solvent polarity) from 20+ peer-reviewed studies.
  • Effect Size Calculation : Use random-effects models in R or Python (metafor package) to quantify heterogeneity (I2^2 statistic) .
  • Bias Assessment : Apply Egger’s regression test to detect publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.